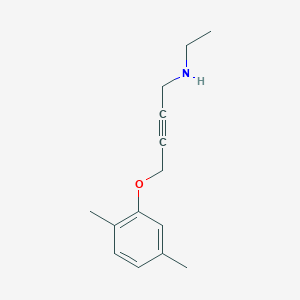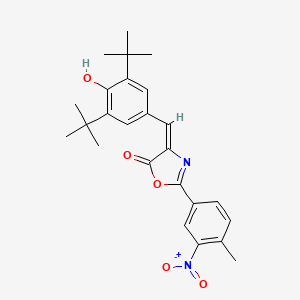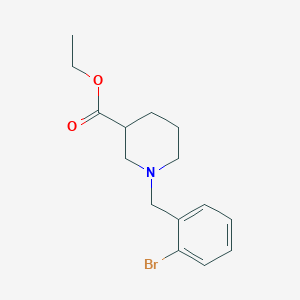
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine, also known as A-836,339, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective cannabinoid CB2 receptor agonists, which has been shown to have promising effects in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves its selective activation of the CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses. Activation of the CB2 receptor by this compound has been shown to reduce inflammation and pain in various animal models.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models, including models of arthritis, neuropathic pain, and inflammatory bowel disease. The compound has also been found to have neuroprotective effects and has been shown to reduce the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine in lab experiments is its selective activation of the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor agonists.
Orientations Futures
There are several future directions for research on 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine. One area of research is the development of more potent CB2 receptor agonists that can be used in clinical applications. Another area of research is the investigation of the compound's effects on various diseases, including cancer, autoimmune diseases, and metabolic disorders. Additionally, there is a need for more studies on the compound's pharmacokinetics and toxicology to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with ethyl chloroacetate to form ethyl 2,5-dimethylphenylacetate. This compound is then reacted with sodium hydride and 1-bromo-2-butene to form 2-(2,5-dimethylphenoxy)-N-ethylbut-2-enamide. Finally, this compound is hydrogenated to form this compound.
Applications De Recherche Scientifique
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including inflammation, pain, and neurodegenerative diseases. The compound has been found to selectively activate the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-11-12(2)7-8-13(14)3/h7-8,11,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPKKGLJSIEXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5056139.png)

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)

![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
